molecular formula C28H30N2O9 B11055619 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11055619
M. Wt: 538.5 g/mol
InChI Key: QWHJUQBATWTBRQ-XTQSDGFTSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique structural features, including multiple benzodioxin and benzodioxol rings, a pyrrolidinyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxin and benzodioxol intermediates, followed by their coupling with the pyrrolidinyl and hydroxy groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for the successful industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., chlorine or bromine) and nucleophiles (e.g., amines or thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe or ligand in studying enzyme interactions and receptor binding. Its structural features make it suitable for investigating biochemical pathways and molecular recognition processes.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents for various diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple benzodioxin and benzodioxol rings with a pyrrolidinyl group and a hydroxy group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H30N2O9

Molecular Weight

538.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-pyrrolidin-1-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H30N2O9/c1-34-25-17(14-20-26(27(25)35-2)39-15-38-20)22-21(23(31)16-5-6-18-19(13-16)37-12-11-36-18)24(32)28(33)30(22)10-9-29-7-3-4-8-29/h5-6,13-14,22,31H,3-4,7-12,15H2,1-2H3/b23-21+

InChI Key

QWHJUQBATWTBRQ-XTQSDGFTSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1C3/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCN6CCCC6)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C=C1C3C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCN6CCCC6)OCO2)OC

Origin of Product

United States

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